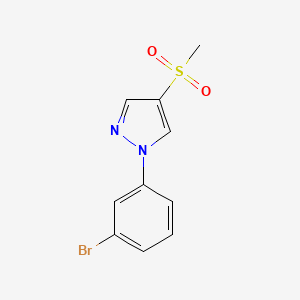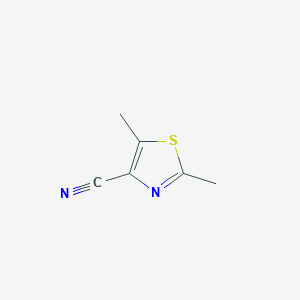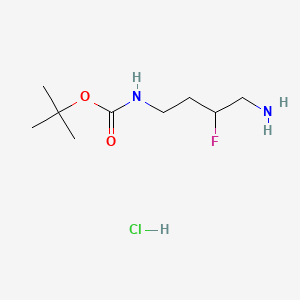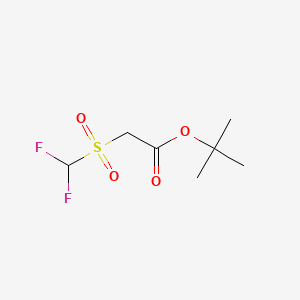![molecular formula C10H18ClN B13462977 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable methods such as photoredox catalysis or triethylborane-catalyzed reactions. These methods allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale, making them suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can act as a bioisostere, replacing phenyl rings in biologically active compounds. This replacement can enhance the compound’s solubility, potency, and metabolic stability . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain energy and unique structure.
[1.1.1]Propellane: Another bicyclic compound with similar structural features.
Cubane: A highly strained bicyclic compound with a cubic structure.
Uniqueness
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is unique due to the combination of the bicyclo[1.1.1]pentane core and the piperidine moiety. This combination provides a three-dimensional structure that can enhance the compound’s properties, making it a valuable tool in drug discovery and materials science .
Eigenschaften
Molekularformel |
C10H18ClN |
|---|---|
Molekulargewicht |
188.71 g/mol |
IUPAC-Name |
4-(3-deuterio-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-11-4-2-9(1)10-5-8(6-10)7-10;/h8-9,11H,1-7H2;1H/i8D; |
InChI-Schlüssel |
TYAXZHDMUMSFLX-RKMPQLHESA-N |
Isomerische SMILES |
[2H]C12CC(C1)(C2)C3CCNCC3.Cl |
Kanonische SMILES |
C1CNCCC1C23CC(C2)C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


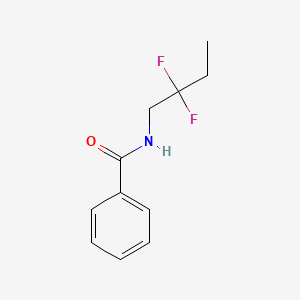

amine hydrochloride](/img/structure/B13462900.png)


![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)
![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
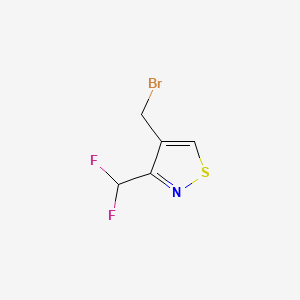
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)

